molecular formula C20H20N2O5S B2420310 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide CAS No. 1209764-74-8

7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide

Cat. No. B2420310
CAS RN: 1209764-74-8
M. Wt: 400.45
InChI Key: OWHJKJAIOQSSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide”, involves constructing benzofuran rings. This can be achieved through a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide” include a free radical cyclization cascade, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Reaction Mechanisms and Novel Syntheses : Research has highlighted innovative synthetic routes and reaction mechanisms involving similar compounds. For instance, the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion has led to the formation of compounds with potential biological activities, suggesting a revised reaction mechanism based on deuterated dimethyl sulfoxide-d6 studies (Takeuchi et al., 1992). Moreover, novel syntheses of tetrahydroquinolines via Pummerer-Type reactions indicate efficient methods for generating such structures, potentially applicable to the synthesis of the compound (Toda et al., 1999).

Potential Biological Activities

Antibacterial and Antitumor Properties : A study synthesized novel compounds from visnagenone and khellinone, indicating their potential as COX inhibitors with significant analgesic and anti-inflammatory activities. Such findings hint at the broader pharmacological potential of similar benzofuran derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition : Compounds structurally related to the target molecule have shown potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer therapy, particularly against prostate cancer cells. This illustrates the compound's potential in epigenetic modulation for therapeutic purposes (Liu et al., 2015).

Chemical Properties and Reactions

Chemical Reactions and Structural Analysis : Studies have explored the reactions of similar sulfonyl compounds under various conditions, revealing insights into their chemical properties and the effects of different substituents on their reactivity and stability. Such research could inform the manipulation and application of the compound for specific scientific purposes (Ukrainets et al., 2014).

Future Directions

Benzofuran compounds, including “7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Further synthesis and evaluation of these compounds are necessary to confirm their potential as lead compounds exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities .

properties

IUPAC Name

7-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-17-7-3-5-14-11-18(27-19(14)17)20(23)21-15-9-8-13-6-4-10-22(16(13)12-15)28(2,24)25/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJKJAIOQSSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.